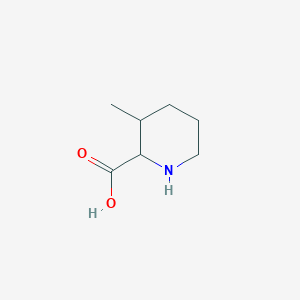

3-methylpiperidine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-methylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

BGYDRACYCBSXEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCNC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpiperidine 2 Carboxylic Acid and Its Stereoisomers

Classical Organic Synthesis Approaches to the Piperidine (B6355638) Ring System

The construction of the piperidine ring is a foundational challenge in organic synthesis, with numerous strategies developed to achieve this goal. These methods often rely on the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic core.

Cyclization Reactions in 3-Methylpiperidine-2-carboxylic Acid Construction

Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic systems like piperidines. These reactions can be designed to control the stereochemistry of the newly formed ring.

One notable approach involves the diastereoselective reductive cyclization of amino acetals that are themselves prepared through a nitro-Mannich reaction. nih.gov Another strategy is the one-pot azide (B81097) reductive cyclization of an appropriate aldehyde precursor, which can yield intermediates ready for further modification. nih.gov Radical-mediated amine cyclization, using catalysts like cobalt(II), offers another route to piperidine structures from linear amino-aldehydes, though it can sometimes be accompanied by the formation of linear alkene byproducts. nih.gov Furthermore, palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes represents an advanced method that proceeds through the activation of a C(sp³)-H bond. nih.gov

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone of amine synthesis and is highly applicable to the formation of the piperidine ring. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ.

The process can be carried out in a one-pot fashion, combining a carbonyl compound, an amine, and a reducing agent. youtube.com Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride, with the latter often being preferred for its safety and practicality in large-scale reactions. youtube.com The Eschweiler-Clarke reaction provides a specific method for the reductive methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. youtube.com For industrial applications, catalytic hydrogenation using agents like palladium on carbon (Pd/C) with H₂ is a prevalent method. youtube.com

Recent advancements have focused on making reductive amination more sustainable. One such development is the use of a heterogeneous platinum-molybdenum (Pt–Mo/γ-Al₂O₃) catalyst for the reductive amination of carboxylic acids with hydrogen gas, which can be performed under mild conditions and allows for catalyst recycling. rsc.org Another green approach utilizes a ruthenium–tungsten bimetallic catalyst for the one-pot reductive amination of carboxylic acids with ammonia (B1221849) and hydrogen. rsc.org A practical method for the reductive amination of carboxylic acids using phenylsilane (B129415) and a zinc acetate (B1210297) catalyst has also been reported. nih.gov

The intramolecular version of reductive amination is particularly powerful for synthesizing polyhydroxylated piperidines, known as iminosugars, from carbohydrate precursors. researchgate.net This aminocyclization cascade can be influenced by the choice of amine, allowing for stereochemical control in the final product. researchgate.net

Hydrogenation Routes to Piperidine-2-carboxylic Acid Derivatives

The hydrogenation of pyridine (B92270) precursors is a direct and widely used method for the synthesis of piperidine derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

A common industrial method involves the hydrogenation of pyridinecarboxylic acids, such as 2-pyridinecarboxylic acid, using a palladium-carbon catalyst in water. google.com This process is noted for having fewer side reactions and operating under relatively low pressure and temperature. google.com Platinum-based catalysts have also been employed. For instance, the hydrogenation of picolinic acid-2,6-xylidide can be achieved using a platinum on carbon catalyst in ethanol (B145695) and hydrochloric acid to produce N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride. google.com

The choice of catalyst and conditions can also allow for the selective hydrogenation of carboxylic acids to their corresponding alcohols, which can be important intermediates in more complex synthetic routes. rsc.org For example, titania-supported platinum catalysts have been shown to be highly selective for this transformation under mild conditions. rsc.org

Biocatalytic and Enzymatic Synthetic Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes and whole-cell systems offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical processes.

Whole-Cell Biotransformation Processes for Piperidine Synthesis

Whole-cell biotransformations leverage the metabolic pathways of microorganisms to carry out complex chemical conversions. A biocatalytic cascade using a combination of enzymes, namely carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED), has been developed for the synthesis of enantiomerically pure mono- and disubstituted piperidines from keto acids. acs.org This one-pot reaction sequence demonstrates excellent chemo-, regio-, and stereoselectivity. acs.org

Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidine derivatives. chemistryviews.orgnews-medical.net Enzymes such as trans-4-proline hydroxylase and engineered proline-4-hydroxylases can introduce hydroxyl groups into piperidine-2- and -3-carboxylic acids. chemistryviews.org These hydroxylated intermediates can then undergo further functionalization through radical cross-coupling reactions. chemistryviews.orgnews-medical.net

Enzyme-Catalyzed Kinetic Resolution for Enantiopure this compound Precursors

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Enzyme-catalyzed kinetic resolution is a widely used technique to separate racemic mixtures into their constituent enantiomers.

Lipases and esterases are commonly employed for the kinetic resolution of racemic esters of carboxylic acids. For example, Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support for enhanced reusability, has been used in the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives with high yields. rsc.orgrsc.org The development of a reusable biocatalyst by immobilizing CALB onto magnetic halloysite (B83129) nanotubes has been reported, demonstrating high efficiency and the ability to be used for multiple reaction cycles. rsc.orgrsc.org

Multi-Enzyme Cascade Reactions for Stereoselective Formation

The application of multi-enzyme cascade reactions represents a sophisticated approach for the stereoselective synthesis of chiral amines like 3-methylpiperidine (B147322). These one-pot reactions leverage the high selectivity of enzymes to perform multiple transformation steps sequentially, avoiding the need for isolating intermediates and thereby increasing efficiency. rsc.org

A notable example involves the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane (B97949). researchgate.net This biotransformation is achieved using recombinant Escherichia coli cells that co-express two key enzymes: a diamine oxidase (DAO) from Rhodococcus erythropolis and an imine reductase (IRED) from Streptosporangium roseum. researchgate.net The DAO variant catalyzes the oxidative deamination of the diamine to form an intermediate cyclic imine, which is then stereoselectively reduced by the IRED to yield 3-methylpiperidine. researchgate.net To ensure the continuous operation of the cascade, ancillary enzymes are often included. For instance, a formate (B1220265) dehydrogenase (FDH) can be used for the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) required by the imine reductase, while a catalase (CAT) can be employed to decompose hydrogen peroxide, a byproduct of the oxidase reaction. researchgate.net

The principles of multi-enzyme cascades have been developed for various complex molecules. For example, a three-enzyme cascade combining a dynamic kinetic resolution (DKR) with a stereoselective oxidation has been used to produce diastereomerically pure γ-oxyfunctionalized α-amino acids. nih.gov This system utilizes an N-acylamino acid racemase (NAAAR) and a selective aminoacylase (B1246476) (AAc) for the DKR step, followed by an isoleucine dioxygenase for the oxyfunctionalization. nih.gov Such systems demonstrate the modularity and potential of enzymatic cascades, which can be tailored for the synthesis of specific target molecules like the stereoisomers of this compound, provided compatible enzymes are identified and optimized. nih.govnih.gov

Asymmetric and Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires precise control over the formation of two adjacent chiral centers. This is a significant challenge in synthetic organic chemistry, and various asymmetric and stereoselective strategies have been developed to address it. These methods are crucial as the biological activity of the final compound is highly dependent on its specific three-dimensional structure.

Diastereoselective Synthetic Routes to this compound Analogues

Diastereoselective synthesis aims to preferentially produce one diastereomer over others. For piperidine rings, this often involves substrate-controlled or reagent-controlled cyclization or functionalization reactions.

One effective strategy is the diastereoselective reductive cyclization of amino acetals, which can be formed through methods like the nitro-Mannich reaction. nih.gov This approach controls the stereochemistry which is then preserved during the cyclization step. nih.gov Another powerful method is the double highly diastereoselective intramolecular cyclization of 1,3-ene-dienes, which can furnish trans-divinylpiperidines with excellent stereocontrol. nih.gov

Alkylation of a pre-existing piperidine ring can also be rendered diastereoselective. For instance, the methylation of (R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-one using s-BuLi and methyl iodide produces (3S)- and (3R)-methylated products. While this specific reaction yielded a 1:2.5 ratio of diastereomers, they were separable by flash chromatography, demonstrating a viable route to diastereomerically pure intermediates. researchgate.net

Enantioselective Approaches to this compound

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. Catalytic asymmetric methods are particularly valuable as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

A prominent approach for synthesizing chiral piperidines is the catalytic enantioselective hydrogenation of substituted pyridine precursors. For example, 2-alkyl-pyridines can be hydrogenated using an Iridium catalyst paired with a chiral ligand like MeO-BoQPhos, achieving high enantiomeric ratios (up to 93:7 er). researchgate.net The resulting enantioenriched piperidines are versatile building blocks for more complex molecules. researchgate.net

More recently, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines. nih.govorganic-chemistry.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate, proceeding with high yields and excellent enantioselectivity. nih.govorganic-chemistry.orgsnnu.edu.cn A subsequent reduction step then affords the final enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn This three-step sequence, starting from pyridine itself, provides broad access to a variety of chiral piperidines. nih.govsnnu.edu.cn

| Catalyst/Method | Substrate Type | Product Type | Enantioselectivity (er or ee) | Reference |

| Ir/MeO-BoQPhos | 2-Alkyl-pyridines | 2-Alkyl-piperidines | up to 93:7 er | researchgate.net |

| Rh/[Rh(cod)Cl]₂ with Josiphos ligand | Phenyl pyridine-1(2H)-carboxylate + Boronic acids | 3-Substituted tetrahydropyridines | up to 99% ee | organic-chemistry.org |

| L-Piperazine-2-carboxylic acid derived N-formamide | N-Aryl Imines | Amines | High ee | organic-chemistry.org |

Chiral Auxiliary-Mediated Synthesis of this compound Intermediates

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A clear example is the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net In this synthesis, commercially available D-phenylglycinol serves as the chiral auxiliary. It is first condensed with δ-valerolactone to form a chiral lactam. The subsequent alkylation (methylation) at the C3 position is directed by the bulky chiral group at the nitrogen atom. When the hydroxyl group of the auxiliary was left unprotected, the methylation proceeded with high diastereoselectivity, yielding the (3S)-methylated product as a single detectable isomer. researchgate.net

Similarly, lithium N-α-methylbenzyl-N-benzylamide, where the α-methylbenzylamine portion acts as the chiral auxiliary, has been used in domino reactions to create stereodefined cyclopentane (B165970) β-aminodiesters, demonstrating the power of chiral amines to direct cyclization reactions. mdpi.com These methods are effective for establishing the stereochemistry of intermediates like N-protected 3-methylpiperidine-2-ones, which can then be hydrolyzed to the target carboxylic acid. researchgate.net

Resolution Techniques for this compound Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to create one enantiomer selectively, resolution is used when a racemic or diastereomeric mixture is formed.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. For example, in Merck's process for the drug Niraparib, which features a chiral piperidine moiety, chiral HPLC is one method used to obtain the enantiopure compound. nih.gov The diastereomeric mixture of N-protected 3-methylpiperidin-2-ones mentioned previously could also be completely separated using standard flash chromatography. researchgate.net

Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In a dynamic kinetic resolution (DKR), the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. Biocatalytic DKR processes are particularly effective. For instance, a combination of a racemase enzyme (like NAAAR) and an enantioselective hydrolase (like AAc) can convert a racemic N-acylamino acid into a single L-amino acid enantiomer. nih.gov A similar strategy, perhaps using a transaminase-based DKR, could be applied to precursors of this compound. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.

Biocatalysis and Renewable Feedstocks: The use of multi-enzyme cascades is a prime example of green chemistry. rsc.orgnih.gov These reactions are performed in water under mild conditions, and the enzymes themselves are biodegradable catalysts derived from renewable sources. researchgate.netrsc.org Synthesizing the piperidine ring from renewable feedstocks like 1,5-diamino-2-methylpentane (which can be derived from biomass) further enhances the green credentials of the process. researchgate.net

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation methods that couple a carboxylic acid and an amine with only the loss of water as a byproduct are highly desirable. themjalab.com The development of silane-mediated amide coupling reactions that proceed under mild conditions without the need for air or moisture exclusion, and which generate minimal waste, represents a step in this direction. themjalab.com

Safer Solvents and Reagents: A key goal of green chemistry is to minimize or replace hazardous solvents. In the enzymatic synthesis of 3-methylpiperidine, product recovery was achieved with high efficiency using a "green solvent". researchgate.net Efforts in the broader field of chemical synthesis focus on replacing traditional volatile organic compounds with safer alternatives like water, supercritical fluids, or ionic liquids. semanticscholar.org Furthermore, replacing hazardous reagents, such as in the oxidation of 4-picoline-2-carboxylic acid ethyl ester where phosphomolybdic acid is used as a catalyst to reduce the amount of hydrogen peroxide oxidant required, contributes to a safer and more efficient process. google.com

Chemical Transformations and Derivatization of 3 Methylpiperidine 2 Carboxylic Acid

Synthesis of 3-Methylpiperidine-2-carboxylic Acid Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key area of research, enabling the exploration of its chemical space and the development of compounds with tailored characteristics. These synthetic strategies can be broadly categorized into modifications of the piperidine (B6355638) nitrogen, the carboxylic acid group, and the piperidine ring carbons.

N-Substituted this compound Derivatives

The secondary amine of the piperidine ring in this compound is a prime site for substitution, allowing for the introduction of a wide variety of alkyl and aryl groups. A common method for introducing a methyl group is through catalytic reductive methylation. For instance, the hydrochloride of piperidine-2-carboxylic acid-2,6-xylidide can be methylated using formaldehyde (B43269) in the presence of a palladium on carbon catalyst under hydrogen pressure to yield the N-methyl derivative. google.com This process involves the initial formation of an iminium ion, which is then reduced in situ.

A specific example is the synthesis of the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. This is achieved by hydrogenating picolinic acid-2,6-xylidide in the presence of hydrochloric acid to form the piperidine carboxylic acid xylidide hydrochloride, which is then subjected to catalytic reductive methylation with formaldehyde. google.com This method has been shown to produce the desired product in high yields. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Picolinic acid-2,6-xylidide | 1. H₂, Pt/C, HCl, Ethanol (B145695), 90-100°C, 10 atm; 2. Formaldehyde, Pd/C, H₂, 100-110°C, 10 atm | N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride | 92% | google.com |

| Piperidine-2-carboxylic acid-2,6-xylidide hydrochloride | Formaldehyde, Pd/C, H₂, Ethanol, 100-110°C, 10 atm | N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride | - | google.com |

Carboxylic Acid Functional Group Modifications (e.g., esterification, amide formation)

The carboxylic acid group of this compound is readily modified to form esters and amides, which are important derivatives for various applications.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. guidechem.com For example, methyl piperidine-3-carboxylate can be synthesized by reacting piperidine-3-carboxylic acid with methanol. guidechem.combiosynth.com Another method involves the use of coupling reagents like di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). nih.gov This method is advantageous as it proceeds under mild conditions and the byproducts are volatile, simplifying purification. nih.gov

Amide Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures; therefore, coupling reagents are often employed to facilitate the reaction under milder conditions. acgpubs.org Reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like 4-(Dimethylamino)pyridine (DMAP) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. acgpubs.org For example, piperazine (B1678402) amides of chromone-2-carboxylic acid have been synthesized using this method. acgpubs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | guidechem.com |

| Esterification | Alcohol, (BOC)₂O, DMAP | Ester | nih.gov |

| Amide Formation | Amine, EDC·HCl, DMAP | Amide | acgpubs.org |

Modifications at the Piperidine Ring Carbon Atoms of this compound

Modifications at the carbon atoms of the piperidine ring of this compound can introduce additional functional groups or alter the stereochemistry of the molecule, leading to a diverse range of analogues. The synthesis of substituted piperidines can be achieved through various cyclization strategies. nih.gov For instance, intramolecular aza-Michael reactions of N-tethered alkenes can yield protected 2,5-disubstituted piperidines. nih.gov

The synthesis of piperidines often starts from substituted pyridines which are then hydrogenated. nih.gov The hydrogenation of functionalized pyridines can be achieved using a rhodium oxide catalyst under mild conditions, tolerating various functional groups like alcohols, amines, and carbonyls. rsc.org This method typically yields cis-piperidines as the major product. rsc.org For example, the hydrogenation of 3-methylpyridine-2-carboxylic acid would be a direct route to this compound. acs.orggoogle.com

Reactivity of this compound

The reactivity of this compound is dictated by its functional groups: the secondary amine, the carboxylic acid, and the substituted piperidine ring. These groups can undergo a variety of reactions, including oxidation, reduction, and nucleophilic or electrophilic substitutions.

Oxidation and Reduction Pathways

Oxidation: The piperidine ring of 3-methylpiperidine (B147322) derivatives can be oxidized. For example, the oxidation of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines with mercuric acetate-edetic acid (EDTA) can lead to the formation of 6-piperidones and 2-piperidones. researchgate.net The regioselectivity of the oxidation can be influenced by substituents on the piperidine ring and the N-substituent. researchgate.net The nitrogen of the piperidine ring can also be oxidized, for instance, in metabolic pathways, leading to the formation of iminium ions. nih.gov

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk More selective reducing agents like borane (B79455) (BH₃) complexed with THF can also be used, which preferentially reduce carboxylic acids over other carbonyl groups. khanacademy.org The catalytic hydrogenation of the carboxylic acid group to an alcohol is also possible, though it often requires harsh conditions. tue.nl

| Transformation | Reagent | Product | Reference |

| Oxidation of piperidine ring | Hg(II)-EDTA | Piperidones | researchgate.net |

| Reduction of carboxylic acid | LiAlH₄ | Primary alcohol | libretexts.orgchemguide.co.uk |

| Reduction of carboxylic acid | BH₃·THF | Primary alcohol | khanacademy.org |

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

The primary sites for nucleophilic and electrophilic substitution reactions on the this compound scaffold are the carboxylic acid group and the piperidine nitrogen, respectively.

Nucleophilic Substitution: The carboxylic acid group undergoes nucleophilic acyl substitution. msu.edu This class of reactions includes esterification and amide formation, as discussed in section 3.1.2. The hydroxyl group of the carboxylic acid is a poor leaving group, so the reaction is typically facilitated by protonating the carbonyl oxygen with an acid catalyst or by converting the hydroxyl group into a better leaving group using a coupling agent. guidechem.com

Electrophilic Substitution: The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes electrophilic substitution. This allows for the introduction of various substituents on the nitrogen atom (N-substitution), as detailed in section 3.1.1. Common electrophiles include alkyl halides and acyl chlorides.

Acylation Reactions Involving this compound Intermediates

Acylation reactions are fundamental in the derivatization of this compound, enabling its incorporation into larger molecules, most notably peptides and other amide-containing structures. These transformations typically target the secondary amine of the piperidine ring, forming a stable amide bond. To achieve selective N-acylation without interference from the carboxylic acid moiety, a common strategy involves the use of N-protected derivatives of this compound.

The acylation process itself, commonly referred to as amide coupling, necessitates the activation of the carboxylic acid of the acylating agent or the use of coupling reagents that facilitate the condensation between the N-protected this compound and an amine. Standard peptide coupling reagents are well-suited for this transformation. These include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive such as 4-(Dimethylamino)pyridine (DMAP). acgpubs.org Other common coupling agents include uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

A general approach for the acylation of an amine with an N-protected this compound would involve dissolving the protected acid, the amine, and the coupling reagents in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

For instance, a representative acylation to form an amide bond with a piperidine derivative involves the coupling of a carboxylic acid with an N-Boc protected piperidine amine. In a procedure for a similar compound, chromone-2-carboxylic acid was coupled with 4-amino-N-Boc-piperidine using EDC.HCl as the coupling agent and DMAP as a catalyst in DCM overnight at room temperature. acgpubs.org This methodology is directly applicable to the acylation of various amines using N-protected this compound.

The following interactive table summarizes representative conditions and reagents used for acylation reactions to form amides from carboxylic acids and amines, which are analogous to the reactions involving this compound intermediates.

| Carboxylic Acid Reactant | Amine Reactant | Coupling Reagents | Solvent | Reaction Time | Product Type | Reference |

| Chromone-2-carboxylic acid | 4-Amino-N-Boc-piperidine | EDC.HCl, DMAP | Dichloromethane (DCM) | Overnight | N-Acyl piperidine derivative | acgpubs.org |

| N-Protected Amino Acid | Amine on solid support | HATU, DIPEA | Dimethylformamide (DMF) | 30-60 min | Peptide | orientjchem.org |

| Benzoic Acid | Aniline | Titanium Tetrachloride (TiCl₄) | Pyridine (B92270) | ~2 hours | N-Aryl benzamide | nih.gov |

| Carboxylic Acid | Amine | N,N'-Dicyclohexylcarbodiimide (DCC) | Aprotic Solvents | Not specified | Amide | nih.gov |

This table presents generalized data for amide formation reactions analogous to those involving this compound. The specific substrates may vary from the header compound but illustrate the common reagents and conditions.

Following the acylation and the construction of the desired larger molecule, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is cleaved under mild basic conditions (e.g., with piperidine in DMF), allowing for further synthetic manipulations if required. peptide.com

Structural Characterization and Conformational Analysis of 3 Methylpiperidine 2 Carboxylic Acid

Spectroscopic Analysis of 3-Methylpiperidine-2-carboxylic Acid and its Derivatives

Spectroscopic techniques are fundamental in piecing together the molecular architecture of this compound, confirming its connectivity, and identifying its key functional groups.

NMR spectroscopy is a powerful tool for determining the precise structure, stereochemistry, and conformational details of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the carboxylic acid. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the relative stereochemistry (cis/trans) of the substituents. For instance, the coupling constants of the proton at the C-2 position can help determine whether it is in an axial or equatorial position, thereby confirming the trans or cis relationship with the methyl group at C-3. rsc.org In related piperidine structures, axial protons typically show larger coupling constants (e.g., ³JHH ≈ 11.0 Hz) compared to equatorial protons. rsc.org The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm region, although it can be invisible in deuterated solvents due to proton exchange. princeton.edu Protons on the carbon adjacent to the carbonyl group generally resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the 170-180 ppm region. princeton.edulibretexts.org The carbons of the piperidine ring resonate in the 20-65 ppm range, with their specific shifts influenced by the position and orientation of the methyl and carboxyl substituents. libretexts.orgunipi.it The methyl carbon signal would be expected in the upfield region, typically between 14-21 ppm. rsc.org Analysis of derivatives, such as the corresponding methyl ester, shows the ester carbonyl carbon at approximately 175 ppm and the methoxy (B1213986) carbon around 51-52 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from related piperidine structures and general chemical shift ranges.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| COOH | 10.0 - 13.0 (broad) | 170 - 180 | Acidic proton signal may broaden or exchange. princeton.edu |

| H-2 (CH-COOH) | 3.0 - 4.0 | 50 - 60 | Shift and multiplicity depend on stereochemistry. |

| H-3 (CH-CH₃) | 1.8 - 2.5 | 30 - 40 | Position influenced by both substituents. |

| Ring CH₂ | 1.3 - 2.0 | 20 - 45 | Complex overlapping multiplets are expected. |

| NH | 1.5 - 3.5 (broad) | N/A | Signal may broaden or exchange with solvent. |

| CH₃ | 0.8 - 1.2 (doublet) | 14 - 21 | Coupled to the H-3 proton. rsc.org |

Mass spectrometry confirms the molecular weight of this compound (C₇H₁₃NO₂, MW: 143.18 g/mol ) and provides structural information through its fragmentation pattern. nih.gov In electrospray ionization (ESI), the molecule can be observed as the protonated molecular ion [M+H]⁺ at m/z 144.

The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org For piperidine-containing compounds, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway. libretexts.org A primary fragmentation would likely involve the loss of the carboxylic acid group to yield a 3-methylpiperidine (B147322) fragment ion. nist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral | Notes |

| 144 | [M+H]⁺ | N/A | Protonated molecular ion. |

| 126 | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid. |

| 99 | [M+H - COOH]⁺ | COOH | Loss of the carboxylic acid group, resulting in a 3-methylpiperidine fragment. nist.gov |

| 98 | [M - COOH - H]⁺ | HCOOH | Alpha-cleavage next to the nitrogen can lead to the radical cation of 3-methylpiperidine. nist.gov |

| 84 | [C₅H₁₀N]⁺ | CH₃, COOH | Subsequent fragmentation of the piperidine ring. |

IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The spectrum of this compound is expected to be dominated by features of the carboxylic acid and the secondary amine of the piperidine ring.

A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com Superimposed on this broad band may be the N-H stretch of the secondary amine (around 3300 cm⁻¹) and C-H stretching vibrations (3000-2850 cm⁻¹). The most distinct peak is the C=O (carbonyl) stretch, which is expected to be strong and sharp, appearing around 1725-1700 cm⁻¹. rsc.orgspectroscopyonline.com Other significant absorptions include the C-O stretch and O-H bend (in-plane) of the carboxylic acid, found between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. spectroscopyonline.com An O-H wagging (out-of-plane) peak, which is often broad, may also be observed around 960-900 cm⁻¹. spectroscopyonline.com

Theoretical studies on the related 3-methylpiperidine molecule have used DFT to calculate and assign vibrational modes, confirming assignments for C-H, N-H, and C-N stretching and bending modes. nih.gov

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Amine | N-H Stretch | ~3300 | Moderate (may be obscured by O-H) |

| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carbonyl | C=O Stretch | 1725 - 1700 | Strong, Sharp rsc.org |

| Amine | N-H Bend | 1650 - 1580 | Moderate |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Wag | 960 - 900 | Broad, Medium |

X-ray Crystallography of this compound and Related Structures

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation of a molecule. While specific crystallographic data for this compound is not widely published, analysis of closely related piperidine derivatives provides valuable insight. nih.govmdpi.com

Studies on substituted piperidines confirm that the six-membered ring typically adopts a stable chair conformation. mdpi.comrsc.org The substituents (methyl and carboxylic acid groups) would be expected to occupy positions that minimize steric hindrance, with equatorial orientations generally being more stable than axial ones. The crystal structure would reveal the specific stereochemical relationship (cis or trans) between the C2-carboxyl and C3-methyl groups and detail the intermolecular hydrogen bonding network, primarily involving the carboxylic acid and the piperidine nitrogen. mdpi.com For example, in related structures, molecules are often packed via hydrogen bonds involving these functional groups. mdpi.com

Table 4: Typical Bond Lengths (Å) in Related Piperidine and Carboxylic Acid Structures Data derived from crystallographic studies of similar molecular fragments.

| Bond | Typical Length (Å) | Source/Notes |

| C-C (aliphatic) | 1.51 - 1.54 | Standard sp³-sp³ carbon bond. |

| C-N (piperidine ring) | 1.45 - 1.49 | Typical amine C-N single bond. nih.gov |

| C=O (carbonyl) | 1.19 - 1.22 | Double bond in a carboxylic acid. nih.gov |

| C-O (carboxyl) | 1.31 - 1.36 | Single bond in a carboxylic acid. nih.gov |

| C-H | 0.96 - 1.00 | Positioned geometrically in refinement. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly DFT, are employed to complement experimental data by predicting molecular geometries, conformational energies, and spectroscopic properties.

DFT calculations are instrumental in exploring the conformational landscape of this compound. Such studies can determine the relative stabilities of different stereoisomers (e.g., cis vs. trans) and conformers (e.g., chair with axial/equatorial substituents). For the related 2- and 3-methylpiperidine molecules, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set were used to identify the most stable structures. nih.gov

These computational models can predict vibrational frequencies, which, when scaled, show good agreement with experimental IR and Raman spectra, aiding in the definitive assignment of spectral bands. nih.govmdpi.com Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, which can be compared with experimental data to confirm structural and stereochemical assignments. mdpi.com Other properties, such as the distribution of electron density (Molecular Electrostatic Potential, MEP) and the energies of frontier molecular orbitals (HOMO and LUMO), can also be calculated to understand the molecule's reactivity. mdpi.com

Hartree-Fock (HF) Methods for Electronic Structure

The electronic structure of this compound can be investigated using ab initio computational methods, among which the Hartree-Fock (HF) method is a fundamental approach. The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called molecular orbitals. This method operates on the principle of the variational theorem, iteratively solving the Roothaan equations to find the set of molecular orbitals that minimize the electronic energy of the system.

In the context of this compound, an HF calculation would begin with the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like STO-3G, 3-21G, and 6-31G*, with the complexity and computational cost increasing with the size of the basis set. For instance, studies on substituted carboxylic acids have employed basis sets such as HF/STO-3G and HF/3-21G to correlate theoretical parameters with experimental values like pKa. ntu.edu.iq

The output of an HF calculation for this compound would provide key insights into its electronic properties:

Total Electronic Energy: The minimized energy of the molecule for a given geometry.

Molecular Orbitals: The spatial distribution and energy levels of the electrons. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity.

Electron Density Distribution: Information on how the electrons are distributed across the molecule, which can be used to calculate properties like dipole moment and molecular electrostatic potential.

It is important to note that the HF method does not fully account for electron correlation, which is the interaction between electrons. This can lead to inaccuracies in the absolute energies. However, HF theory often provides a good qualitative description of the electronic structure and is a common starting point for more advanced computational methods.

Conformational Analysis and Energy Minimization of this compound

The presence of two substituents on the piperidine ring of this compound gives rise to a number of possible stereoisomers and conformers. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, we must consider both the relative stereochemistry of the substituents (cis and trans isomers) and the axial or equatorial positioning of these groups on the chair conformer.

A thorough conformational analysis would involve a systematic search of the potential energy surface of the molecule. This is typically done by performing geometry optimizations on all possible starting conformations. Each geometry optimization seeks to find a stationary point on the potential energy surface, which corresponds to a stable conformer (a local energy minimum). These calculations are often performed using methods like Density Functional Theory (DFT), which includes some measure of electron correlation and generally provides more accurate energies and geometries than HF methods. For example, computational studies of azapeptides have utilized DFT functionals like B3LYP to investigate conformational preferences and the role of hydrogen bonding. mdpi.com

For this compound, the primary conformers for the cis and trans isomers are depicted below. The relative stability of these conformers is determined by a balance of several factors:

Steric Hindrance: There is generally a preference for bulky substituents to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the carboxylic acid proton and the lone pair of the piperidine nitrogen, or between the carbonyl oxygen and a proton on the ring. This is more likely to occur in specific conformations.

The relative energies of the conformers can be calculated to determine the most stable, and therefore most populated, conformation at equilibrium.

Table 1: Illustrative Relative Energies of this compound Conformers

| Isomer | Methyl Position | Carboxylic Acid Position | Relative Energy (kcal/mol) (Illustrative) |

| trans | Equatorial | Equatorial | 0.00 |

| trans | Axial | Axial | 3.5 |

| cis | Equatorial | Axial | 2.5 |

| cis | Axial | Equatorial | 2.0 |

Note: The data in this table is illustrative and represents expected trends in conformational energies for substituted piperidines. The actual values would need to be determined by specific quantum chemical calculations.

The most stable conformer is expected to be the trans isomer with both the methyl and carboxylic acid groups in the equatorial position, as this minimizes steric strain. However, the presence of a potential intramolecular hydrogen bond in a cis conformation could significantly influence the relative stability.

Prediction of Molecular Interactions and Reactivity via Computational Models

Computational models are powerful tools for predicting how a molecule will interact with its environment and its potential reactivity. For this compound, these models can provide a detailed picture of its chemical character.

One of the most informative models is the Molecular Electrostatic Potential (MEP) map . The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the piperidine ring, indicating regions that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Concentrated around the acidic proton of the carboxylic acid group and the protons on the nitrogen atom (in its protonated form), highlighting regions that are prone to nucleophilic attack and can act as hydrogen bond donors.

Table 2: Predicted Molecular Properties and Reactivity Indices for this compound (Illustrative)

| Property | Predicted Value/Description | Significance |

| Molecular Electrostatic Potential | Negative region around O and N atoms; Positive region around COOH proton. | Predicts sites for hydrogen bonding and electrophilic/nucleophilic attack. |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderate | Relates to the chemical stability and reactivity of the molecule. |

Note: The descriptions in this table are based on the general chemical nature of the functional groups present in the molecule. Actual values would be obtained from quantum chemical calculations.

In addition to the MEP, reactivity indices derived from the molecular orbitals, such as the energies of the HOMO and LUMO, can provide quantitative predictions of reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. These computational tools, including Hartree-Fock and DFT methods, are essential for building a comprehensive understanding of the structure-property relationships of molecules like this compound. researchgate.net

Role of 3 Methylpiperidine 2 Carboxylic Acid As a Synthetic Precursor and Scaffold

Building Block in Heterocyclic Compound Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmaceutically active compounds. researchgate.net Consequently, functionalized piperidines like 3-methylpiperidine-2-carboxylic acid are highly sought-after building blocks for the synthesis of a diverse array of heterocyclic structures.

Construction of Substituted Piperidines and Polycyclic Systems

The core structure of this compound provides a robust platform for generating a variety of substituted piperidines. The carboxylic acid and the secondary amine functionalities serve as handles for further chemical modifications, allowing for the introduction of diverse substituents around the piperidine ring. Synthetic strategies often involve multi-step reactions with precise control over stereochemistry to produce specific isomers. vulcanchem.com For instance, methods like the modified Strecker protocol, which involves the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines followed by hydrolysis, are employed to create substituted pipecolic acid derivatives. rsc.org

The utility of this scaffold extends to the assembly of more complex, multi-ring structures. The piperidine unit can be incorporated into larger frameworks to create polycyclic systems. One documented approach involves transforming a related carboxylic acid into an acid chloride, which then undergoes an intramolecular Friedel-Crafts reaction to yield a tricyclic keto-lactam. whiterose.ac.uk This intermediate can be further reduced to furnish the final polycyclic product, demonstrating how the piperidine scaffold can be annulated to form condensed ring systems. whiterose.ac.uk

| Precursor Type | Synthetic Strategy | Resulting System | Reference |

|---|---|---|---|

| Tetrahydropyridines | Modified Strecker Protocol (TMSCN addition, hydrolysis) | Alkyl- and aryl-substituted pipecolic acids | rsc.org |

| Piperidine carboxylic acid derivative | Intramolecular Friedel-Crafts Reaction | Tricyclic keto-lactam | whiterose.ac.uk |

| Substituted Pyridine (B92270) Derivatives | Reduction and modification | (2S,3S)-2-methylpiperidine-3-carboxylic acid | vulcanchem.com |

Precursor in Alkaloid-Inspired Synthetic Endeavors

The piperidine skeleton is a cornerstone of numerous alkaloid structures. researchgate.netwhiterose.ac.uk As a result, this compound and its analogs are valuable starting materials in synthetic routes aimed at producing alkaloid-inspired molecules. vulcanchem.com The defined stereochemistry of chiral versions of this compound, such as the (2S,3S) isomer, is crucial for its application in synthesizing complex natural products. vulcanchem.com For example, a related C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been identified as a promising chiral building block for the synthesis of piperidine-related alkaloids. nih.gov The ability to use such precursors allows chemists to construct the core of many alkaloids with the correct spatial arrangement of substituents from an early stage in the synthesis.

Chiral Synthon in Complex Molecular Architecture Development

In the realm of asymmetric synthesis, this compound serves as a chiral synthon—a building block that introduces a specific stereochemistry into a target molecule. The (2S,3S) configuration of this compound, for example, provides a rigid and defined three-dimensional structure that is essential for its role in molecular recognition processes. vulcanchem.com

The synthesis of specific stereoisomers of this compound often requires the use of chiral catalysts to guide the stereochemical outcome of the reactions. vulcanchem.com These methods are designed to prevent the formation of undesired diastereomers. vulcanchem.com The resulting enantiomerically pure compound can then be incorporated into larger, more complex molecules, transferring its chirality to the final product. This makes it a key component in the development of intricate molecular architectures where precise control of stereochemistry is paramount. vulcanchem.com

Intermediate in Research on Bioactive Molecule Scaffolds

While excluding specific drug development, it is important to note the role of this compound as an intermediate in the fundamental research of bioactive molecule scaffolds. The piperidine ring itself is a privileged scaffold in medicinal chemistry, appearing in many classes of pharmaceuticals. researchgate.netvulcanchem.com The compound serves as an important intermediate for creating more complex heterocyclic compounds that are of interest for their potential biological activity. vulcanchem.com

The carboxylic acid group provides a convenient point for derivatization, enabling the synthesis of amides, esters, and other analogs. vulcanchem.com This allows for the creation of libraries of related compounds based on the this compound core. These libraries are instrumental in structure-activity relationship (SAR) studies, which aim to understand how different chemical substitutions on the scaffold influence its properties and interactions with biological systems. vulcanchem.com The availability of specific isomers, such as (2R,3S)-2-Methyl-piperidine-3-carboxylic acid, underscores its utility in research settings. jwpharmlab.com

Application in Methodological Development in Organic Synthesis

This compound and related piperidine structures are frequently used as substrates in the development and refinement of new synthetic methods. The synthesis of the compound itself drives innovation in asymmetric synthesis, particularly in controlling stereochemistry during ring formation and functionalization. vulcanchem.com

A variety of synthetic strategies have been applied to piperidine-based systems, showcasing their utility in methodological research. These include:

Palladium-catalyzed reactions : Formal [4+2] oxidative annulation between amides and dienes has been developed using palladium catalysts. nih.gov

Radical-mediated cyclizations : Copper-catalyzed radical cyclizations are used to form the piperidine ring. nih.gov

Modified Strecker Synthesis : This classical method has been adapted for the synthesis of substituted pipecolic acid derivatives. rsc.org

Organometallic Chemistry Approaches : Copper(I)-mediated allylation and cyclization, as well as Heck coupling reactions, have been successfully applied to piperidine precursors to create novel disubstituted products. whiterose.ac.uk

These examples demonstrate that the synthesis and manipulation of molecules like this compound not only provide access to valuable compounds but also serve as a platform for advancing the tools and techniques of modern organic synthesis. vulcanchem.comwhiterose.ac.uk

Future Research Directions for 3 Methylpiperidine 2 Carboxylic Acid

Exploration of Novel Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of highly stereoselective synthetic routes to access all possible stereoisomers of 3-methylpiperidine-2-carboxylic acid is a critical area for future research. Current synthetic methods can be expanded upon and new strategies can be devised to achieve precise control over the stereocenters at the C2 and C3 positions.

Promising avenues for exploration include:

Asymmetric Catalysis: The application of transition metal catalysts with chiral ligands can facilitate enantioselective and diastereoselective transformations. For instance, rhodium-catalyzed asymmetric hydrogenation of a suitable pyridinium salt precursor could provide a direct route to specific stereoisomers. dicp.ac.cnacs.orgnih.gov The development of novel catalyst systems tailored for this specific substrate could lead to higher yields and stereoselectivities.

Organocatalysis: Chiral small organic molecules can be employed as catalysts to promote stereoselective reactions. Proline and its derivatives, for example, have been successfully used in asymmetric Mannich reactions, which could be adapted for the synthesis of the this compound scaffold. researchgate.net

Substrate-Controlled Synthesis: Utilizing chiral starting materials (the "chiral pool" approach) can provide a reliable method for obtaining enantiomerically pure products. researchgate.net For example, starting from readily available chiral amino acids or their derivatives could allow for the stereospecific construction of the piperidine (B6355638) ring.

Chemoenzymatic Methods: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful approach. nih.gov A chemoenzymatic strategy could involve an enzymatic resolution step to separate a racemic mixture of a key intermediate, followed by chemical transformations to yield the desired stereoisomer of this compound. nih.gov

Future research in this area should focus on developing methodologies that are not only highly stereoselective but also efficient, scalable, and utilize readily available starting materials. A divergent synthetic approach, where a common intermediate can be converted into multiple stereoisomers, would be particularly valuable. nih.govacs.org

Advanced Biocatalytic Systems for Sustainable Production

In an era of increasing focus on green chemistry, the development of biocatalytic systems for the production of this compound presents a compelling and sustainable alternative to traditional chemical synthesis. Enzymes offer unparalleled selectivity under mild reaction conditions, reducing the need for harsh reagents and minimizing waste generation.

Key areas for future research in biocatalysis include:

Enzyme Discovery and Engineering: Screening for novel enzymes, such as transaminases, oxidases, and reductases, from diverse microbial sources could identify biocatalysts capable of performing key steps in the synthesis of this compound. nih.govnih.govbohrium.com Furthermore, protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to enhance the activity, stability, and stereoselectivity of existing enzymes.

Whole-Cell Biocatalysis: Utilizing whole microbial cells as biocatalysts can offer several advantages, including the in-situ regeneration of cofactors and the elimination of costly enzyme purification steps. Genetically engineered microorganisms could be designed to express the entire biosynthetic pathway for this compound from simple starting materials.

Enzymatic Kinetic Resolution: For racemic mixtures of this compound or its precursors, enzymatic kinetic resolution can be an effective method for isolating the desired enantiomer. researchgate.netnih.govacs.orgmdpi.com Lipases and proteases are particularly well-suited for the stereoselective acylation or hydrolysis of esters and amides, respectively. nih.govacs.org

The development of robust and efficient biocatalytic systems will be crucial for the large-scale, cost-effective, and environmentally friendly production of enantiomerically pure this compound.

Computational Design of Functionalized Derivatives for Targeted Interactions

Computational modeling and in silico design are indispensable tools in modern drug discovery and materials science. By leveraging computational approaches, researchers can rationally design functionalized derivatives of this compound with enhanced biological activity or specific material properties.

Future research in this domain should focus on:

Structure-Based Drug Design: If the biological target of this compound derivatives is known, structure-based design can be employed to create novel analogs with improved binding affinity and selectivity. nih.gov Molecular docking simulations can predict the binding modes of different derivatives within the active site of a protein, guiding the synthesis of more potent compounds. nih.govtandfonline.comnih.gov

Pharmacophore Modeling and Virtual Screening: In cases where the three-dimensional structure of the target is unknown, pharmacophore modeling can be used to identify the key chemical features required for biological activity. benthamscience.com This information can then be used to search virtual libraries of compounds for new derivatives with the desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. benthamscience.com These models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug development process.

The integration of computational design with synthetic chemistry will accelerate the discovery of novel this compound derivatives with tailored properties for a wide range of applications.

Integration of this compound into Modular Synthesis Platforms

Modular synthesis has emerged as a powerful strategy in drug discovery, allowing for the rapid and efficient generation of libraries of complex molecules from a set of well-defined building blocks. nih.govsynthical.comcaltech.educhemrxiv.org this compound, with its distinct functional groups, is an ideal candidate for incorporation into such platforms.

Future research directions in this area include:

Development of Orthogonally Protected Derivatives: To be effectively used in modular synthesis, derivatives of this compound with orthogonal protecting groups on the amine and carboxylic acid functionalities are required. This would allow for the selective functionalization of each part of the molecule in a stepwise manner.

Scaffold Decoration: Using this compound as a central scaffold, a variety of substituents can be introduced at the nitrogen and carboxylic acid positions, as well as on the piperidine ring itself. This "scaffold decoration" approach can lead to the rapid generation of a diverse library of analogs for biological screening. mdpi.comthieme-connect.comresearchgate.netthieme-connect.com

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds. nih.govsynthical.comchemrxiv.org this compound could serve as a valuable three-dimensional fragment or be used to link other fragments together in a modular fashion. nih.govsynthical.comchemrxiv.orgnih.gov

Combinatorial Chemistry: The integration of this compound into automated, high-throughput synthesis platforms would enable the creation of large combinatorial libraries of derivatives. This would significantly accelerate the process of identifying compounds with desired biological activities.

By developing strategies to incorporate this compound into modular synthesis platforms, researchers can unlock new avenues for the discovery of novel therapeutics and functional materials. The ability to rapidly and systematically explore the chemical space around this privileged scaffold holds immense promise for future scientific advancements. news-medical.netchemistryviews.orgmedhealthreview.com

Q & A

Q. What are the standard synthetic routes for 3-methylpiperidine-2-carboxylic acid, and how are yields optimized?

The synthesis of this compound often involves functionalization of pyridine derivatives. For example, 3-methylpyridine can be oxidized under controlled conditions to yield pyridine-2-carboxylic acid derivatives. A validated approach involves:

- Oxidative carboxylation : Using potassium tert-amylate in HMPA/DMPU:THF solvent systems at 60°C under air pressure (10 bar), achieving yields up to 78% for structurally analogous compounds like pyridine-3-carboxylic acid .

- C-alkylation : Reacting the dianion of 3-methylpicolinic acid (formed via deprotonation with lithium diisopropylamide, LDA) with alkyl halides, such as 3-chlorobenzyl chloride, to introduce substituents at the C-3 position .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, the InChI key (LMHIBYREWJHKNZ-UHFFFAOYSA-N) provided for 3-methylpicolinic acid can guide spectral assignments .

- HPLC : Purity assessment (>95%) is achievable using reverse-phase HPLC with UV detection, as demonstrated for related piperidine carboxylates .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for intermediates like Boc-protected derivatives .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Stereochemical outcomes depend on:

- Chiral auxiliaries : Use of (2S)-configured starting materials, such as (2S)-piperidine-2-carboxylic acid hydrochloride, to enforce enantioselectivity .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., palladium with XPhos ligands) in multi-step reactions, as seen in the synthesis of fluorinated piperidine carboxylates (e.g., 93–96% yield under Cs₂CO₃/tert-butanol conditions) .

Challenges : Competing epimerization at the C-2 position under acidic or basic conditions requires pH-controlled environments .

Q. What strategies resolve contradictions in reactivity data for C-alkylation of 3-methylpicolinic acid dianions?

Discrepancies in reported reactivities may arise from:

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize dianions, while HMPA enhances nucleophilicity .

- Temperature gradients : Lower temperatures (−78°C) minimize side reactions during alkylation.

- Substrate specificity : Bulky electrophiles (e.g., benzyl chlorides) show lower reactivity compared to methyl halides, necessitating kinetic studies .

Methodological Tip : Use in situ monitoring (e.g., ReactIR) to track dianion formation and alkylation progress.

Q. How are computational methods applied to predict the physicochemical properties of this compound?

- In silico modeling : PubChem-derived SMILES strings (e.g., CC1=CNC=C1C(=O)O) enable predictions of logP, pKa, and solubility via tools like ACD/Labs or ChemAxon .

- Density Functional Theory (DFT) : Calculates optimized geometries for intermediates, such as the dianion’s resonance-stabilized structure, to rationalize regioselectivity .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

- Reaction exotherms : Oxidative carboxylation requires precise temperature control to avoid decomposition .

- Purification bottlenecks : Chromatography is impractical at scale; alternative methods (e.g., crystallization) must be developed using solubility data from HPLC .

Data Contradiction Analysis

Example : reports a 78% yield for pyridine-3-carboxylic acid synthesis, while similar protocols for pyridine-2-carboxylic acid achieve lower yields (70%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.